molecular formula C14H27N3O4 B2677650 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate CAS No. 952150-25-3

1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate

Cat. No.: B2677650
CAS No.: 952150-25-3
M. Wt: 301.387
InChI Key: YIMCWBVHSGIENW-UHFFFAOYSA-N
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Description

1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate: is an organic compound with the molecular formula C₁₄H₂₇N₃O₄ and a molecular weight of 301.38 g/mol . This compound is characterized by the presence of a triazepane ring, which is a seven-membered ring containing three nitrogen atoms. The tert-butyl groups attached to the ring provide steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate typically involves the reaction of tert-butyl carbazate with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its steric hindrance and electronic properties make it a valuable tool for investigating biological pathways .

Medicine: Its ability to interact with biological targets can be exploited to design new therapeutic agents for various diseases .

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazepane ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Uniqueness: 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate is unique due to its triazepane ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ditert-butyl 1,2,5-triazepane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17(16)12(19)21-14(4,5)6/h15H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMCWBVHSGIENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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